Cas no 852137-42-9 (N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide)

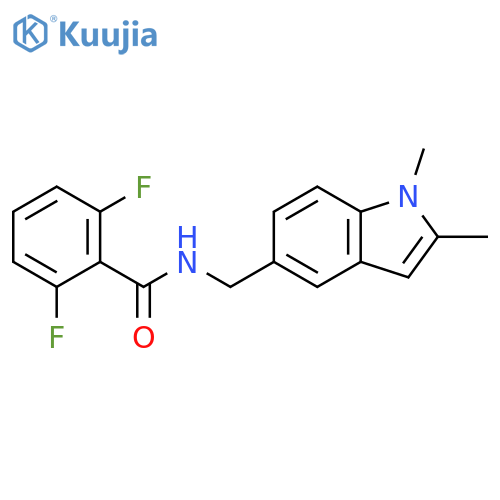

852137-42-9 structure

商品名:N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide

N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide 化学的及び物理的性質

名前と識別子

-

- N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide

- AKOS024591963

- 852137-42-9

- SR-01000130352-1

- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2,6-difluorobenzamide

- F0651-0181

- N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide

- CCG-282546

- SR-01000130352

- N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide

- Benzamide, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluoro-

-

- インチ: 1S/C18H16F2N2O/c1-11-8-13-9-12(6-7-16(13)22(11)2)10-21-18(23)17-14(19)4-3-5-15(17)20/h3-9H,10H2,1-2H3,(H,21,23)

- InChIKey: FYCLVAKESBLMPD-UHFFFAOYSA-N

- ほほえんだ: C(NCC1C=CC2=C(C=1)C=C(C)N2C)(=O)C1=C(F)C=CC=C1F

計算された属性

- せいみつぶんしりょう: 314.12306946g/mol

- どういたいしつりょう: 314.12306946g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 423

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 1.23±0.1 g/cm3(Predicted)

- ふってん: 473.9±45.0 °C(Predicted)

- 酸性度係数(pKa): 12.60±0.46(Predicted)

N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0651-0181-10mg |

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |

852137-42-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0651-0181-50mg |

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |

852137-42-9 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0651-0181-5μmol |

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |

852137-42-9 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0651-0181-20μmol |

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |

852137-42-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0651-0181-4mg |

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |

852137-42-9 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0651-0181-15mg |

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |

852137-42-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0651-0181-10μmol |

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |

852137-42-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0651-0181-75mg |

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |

852137-42-9 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0651-0181-1mg |

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |

852137-42-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0651-0181-3mg |

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2,6-difluorobenzamide |

852137-42-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 |

N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

852137-42-9 (N-(1,2-dimethyl-1H-indol-5-yl)methyl-2,6-difluorobenzamide) 関連製品

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量